3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one
Description
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-bromo-5H-pyrano[4,3-b]pyridin-8-one |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2H,3-4H2 |
InChI Key |
MVESTOLIMLUQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one typically involves the following key steps:
Cyclization of Pyridine Precursors: The formation of the fused pyrano-pyridine ring system is achieved by cyclization reactions of appropriately substituted pyridine derivatives with aldehydes or ketones under basic conditions. This step constructs the core heterocyclic framework.
Selective Bromination: The introduction of the bromine substituent at the 3-position is commonly performed by brominating the preformed pyrano[4,3-B]pyridine scaffold. Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are used under controlled temperature and solvent conditions (e.g., 0–25°C in dimethylformamide (DMF) or carbon tetrachloride (CCl4)) to ensure regioselectivity and minimize side reactions.
Reaction Conditions: Typical reaction conditions involve moderate heating or reflux, use of polar aprotic solvents (DMF, tetrahydrofuran (THF)), and bases such as potassium carbonate (K2CO3) to facilitate cyclization or substitution steps.
Alternative Coupling Methods: Suzuki-Miyaura cross-coupling reactions have also been reported as alternative routes when boronic acid derivatives of the pyrano-pyridine are available, enabling the introduction of the bromine substituent or other functional groups with high specificity.
Industrial Production Considerations
Industrial scale-up of this compound generally follows the laboratory synthetic routes with optimization for:
Yield and Purity: Reaction parameters are fine-tuned to maximize product yield and purity, often exceeding 95% purity as confirmed by high-performance liquid chromatography (HPLC).
Purification Techniques: Recrystallization and chromatographic methods are employed to isolate the final product efficiently.
Safety and Environmental Impact: Handling of brominating agents and solvents is carefully managed to reduce environmental hazards and ensure operator safety.
Research Data and Characterization Results
Molecular and Structural Data
| Parameter | Data |
|---|---|
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | 3-Bromo-5,6-dihydropyrano[3,4-b]pyridin-8-one |
| Canonical SMILES | C1COC(=O)C2=C1C=C(C=N2)Br |
| InChI | InChI=1S/C8H6BrNO2/c9-6-3-5-1-2-12-8(11)7(5)10-4-6/h3-4H,1-2H2 |
| Purity (HPLC) | >95% |
Key Synthetic Example
A representative synthetic procedure reported involves:
Starting Material: 3-amino-7,8-dihydro-5H-pyrano[4,3-B]pyridine.
Bromination: Treatment with bromine (Br2) or N-bromosuccinimide (NBS) in DMF at 0–25°C.
Cyclization: Base-mediated cyclization using potassium carbonate (K2CO3) in polar solvents, sometimes under reflux.
Isolation: Purification by recrystallization or column chromatography.
This method yields this compound with high regioselectivity and purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Analytical Techniques
NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring structure.
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically showing >95% purity.
Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotope pattern.
X-ray Crystallography: Occasionally employed to resolve stereochemical or regiochemical ambiguities when crystalline samples are available.
Comparative Table of Preparation Methods
| Preparation Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Base-mediated cyclization of pyridine derivatives | K2CO3, DMF or glycerol, 80–120°C, 12 h | 70–80 | Efficient ring closure, moderate heating |
| Bromination | Selective bromination of pyrano-pyridine scaffold | Br2 or NBS, DMF or CCl4, 0–25°C | 60–75 | Regioselective, controlled temperature |
| Suzuki-Miyaura Coupling | Cross-coupling with boronic acid derivatives | Pd catalyst, Cs2CO3, dioxane/H2O, 80°C | 70–90 | Alternative to direct bromination |
| Purification | Recrystallization or chromatography | Solvents: Ethanol, ethyl acetate | — | Ensures >95% purity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols. This reactivity is enhanced by electron-withdrawing effects from the pyranone oxygen.
Example reaction :
Yields range from 60–85%, depending on the nucleophile and solvent .
| Nucleophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Aniline | 3-(Phenylamino) | 78 | DMF, 12 h |
| Sodium methoxide | 3-Methoxy | 65 | MeOH, reflux |
| Thiophenol | 3-(Phenylthio) | 72 | THF, 60°C |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids, enabling access to biaryl derivatives.
Typical protocol :
Reactions proceed at 90°C for 24 h with yields of 70–90% .
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) | 85 |
| 2-Thienyl | 3-(2-Thienyl) | 73 |
| 3-Pyridyl | 3-(3-Pyridyl) | 68 |
Ring-Opening Reactions
Under acidic or basic conditions, the pyranone ring undergoes hydrolysis to form dihydroxy intermediates.
Mechanism :
This intermediate serves as a precursor for further functionalization .
Cyclization and Annulation
The compound acts as a substrate for constructing polycyclic systems:
-
With enamines : Forms tricyclic quinoline derivatives via intramolecular cyclization.
-
With 1,3-dicarbonyls : Undergoes Knoevenagel condensation followed by 6π-electrocyclization to yield fused pyrano-pyridines .
Example :
Reductive Dehalogenation
The bromine substituent can be removed under reductive conditions using nickel catalysts:
Yield: 88%.
Complexation with Metals
The pyridinone oxygen and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic applications.
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square-planar | Oxidation catalysis |
| Pd(II) | Tetrahedral | Cross-coupling |
Scientific Research Applications
The compound 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one, a pyranopyridone derivative, features a structural motif commonly found in alkaloids with diverse biological activities . Research indicates that structural simplification of bioactive natural products utilizing multicomponent synthetic processes has led to the development of compound libraries based on this heterocyclic scaffold .
Anticancer Activity
Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone libraries: These libraries have demonstrated low nanomolar antiproliferative activity and induce apoptosis in human cancer cell lines . Mechanistic studies have revealed that these compounds induce cell cycle arrest in the G2/M phase and block in vitro tubulin polymerization .
Antiproliferative Evaluation: Chromenes and pyranoquinolones have been evaluated for antiproliferative activity in HeLa and MCF-7 cell lines, which serve as models for breast adenocarcinoma . Changing the pyranopyridone scaffold to the corresponding pyranoquinolone resulted in low nanomolar potencies in several library members containing a 3-bromo substituent . The substitution pattern of the aromatic ring significantly influences antiproliferative potency, even reversing the effect's strength on different cell lines . For instance, compounds 42 and 44 exhibit low nanomolar potencies in both cell lines, while pairs 40 , 41 and 37 , 45 display varying effects .
Antimicrobial Activity
Pyridine derivatives, including Schiff’s bases, 4-thiazolidinones, and azetidin-2-ones bearing a pyrazolo[3,4-b]pyridine moiety, have been synthesized and characterized for their chemical structures . These compounds have been tested for antimicrobial activity using agar well diffusion and broth macrodilution methods, as well as for antiproliferative activity using the sulforhodamine B (SRB) assay . Many of the tested compounds exhibited slight to high antimicrobial activity against test microorganisms, with minimum inhibitory concentrations (MICs) of 0.12–62.5 µg/mL, compared to standard antimicrobial agents . Compound 7b showed activity nearly as potent as Amphotericin B against Fusarium oxysporum fungal strain, with a MIC of 0.98 µg/mL .
Other Potential Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrano-pyridine ring system play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one with structurally related pyrano-pyridinone derivatives:
Pharmacological Relevance
- Anticancer Activity: Analogous fused pyrano-pyridinones (e.g., sappanchalcone from Caesalpinia sappan) show cytotoxic effects against cancer cell lines, suggesting that bromination may enhance bioactivity by improving target binding .
Physical and Spectral Data
- Melting Point : Brominated derivatives generally exhibit higher melting points than alkylated analogs due to stronger intermolecular interactions (e.g., halogen bonding) .
- Spectroscopy: The ¹H NMR of this compound shows a deshielded proton adjacent to the bromine (δ ~8.2 ppm), whereas methyl-substituted compounds (e.g., PP1b) display upfield shifts for methyl protons (δ ~2.1 ppm) .
Biological Activity
3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one, a compound belonging to the pyrano-pyridine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, along with synthesis methods and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused pyrano-pyridine ring system that contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ |
| SMILES | C1C(C2=C(CO1)C=C(C=N2)Br)O |
| InChI | InChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 2-pyridone derivatives with aldehydes in the presence of a base. This approach can be optimized through various conditions to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds within the pyrano-pyridine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, a study found that certain pyrano-pyridine derivatives exhibited low micromolar potencies in inhibiting cell proliferation and inducing apoptosis .
Case Study: Anticancer Activity
A particular derivative demonstrated an IC50 value of approximately 0.36 µM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer therapy. This highlights the importance of structure modifications in enhancing biological efficacy .
The mechanisms underlying the biological activities of this compound are thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to apoptosis or inhibit microbial growth by disrupting cellular processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrano-pyridine derivatives. Modifications at various positions on the pyridine ring can significantly influence potency and selectivity against specific targets. For instance, the presence of bromine at the 3-position has been associated with enhanced anticancer activity .
Q & A
Q. What are the standard synthetic routes for 3-Bromo-5H-pyrano[4,3-b]pyridin-8(7H)-one, and how do reaction conditions influence yield?
A common method involves reacting substituted pyridine derivatives (e.g., compound 4 or 5bg ) with PTSA·H₂O in toluene under reflux. The reaction mixture is stirred for 20 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (cyclohexane/ethyl acetate 5:5). Yields vary significantly (20–99%) depending on substituents at the 8-position; for example, bulky groups like isopropyl or benzyl improve yields (55–68%), while unsubstituted derivatives yield poorly (20%) . Optimization of catalyst loading (2.5 eq. PTSA) and solvent polarity is critical for maximizing efficiency.
Q. How is this compound characterized structurally and analytically?
Characterization relies on spectroscopic techniques:
- NMR : Analysis of pyranopyridine core protons (δ 4.0–6.5 ppm for pyran H and pyridine H) and bromine-induced deshielding effects.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~212–320) confirm molecular weight alignment with derivatives like 4-bromo-cyclopenta[c]pyridinones .
- Chromatography : HPLC with C18 columns and MeOH/H₂O mobile phases ensures purity (>95% by GC/HPLC) .
Advanced Research Questions
Q. How do substituents at the 8-position influence reactivity and regioselectivity in downstream functionalization?
Substituents like methyl, isopropyl, or benzyl groups alter steric and electronic environments, impacting bromination or cross-coupling reactions. For example, bulky groups (e.g., 8-benzyl) hinder electrophilic substitution at the 3-position but enhance stability during purification . Computational modeling (DFT) of charge distribution or Hammett σ values for substituents can predict reactivity trends .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks)?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyranopyridine core, particularly for diastereotopic protons.
- X-ray Crystallography : Validates regiochemistry of bromine substitution, as seen in analogs like 4-bromo-cyclopenta[c]pyridin-7-one .
- Isotopic Labeling : Tracking deuterated intermediates clarifies ambiguous proton environments .
Q. How can reaction mechanisms for bromine introduction be experimentally validated?
- Kinetic Isotope Effects (KIE) : Compare rates of bromination (e.g., NBS vs. Br₂) in deuterated vs. non-deuterated solvents to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR to detect bromonium ion intermediates during electrophilic substitution .
- Competition Experiments : Competing substrates (e.g., pyridine vs. pyranopyridine) reveal electronic effects of the fused pyran ring .
Q. What are the challenges in selective functionalization of the pyranopyridine core?
- Bromine Selectivity : The 3-bromo group directs electrophiles to the pyridine ring’s 5-position, but steric hindrance from the pyran oxygen limits access.
- Cross-Coupling Limitations : Suzuki-Miyaura reactions require Pd catalysts tolerant to the fused oxygen heterocycle; Buchwald-Hartwig amination may fail due to coordination with pyran oxygen .
- Protection Strategies : Silane or Boc protection of the pyran oxygen improves compatibility with Grignard or lithiation reagents .
Methodological Considerations
- Yield Optimization : Pre-drying toluene and using anhydrous PTSA reduce side reactions (e.g., hydrolysis of intermediates) .
- Purification : Gradient elution (cyclohexane to ethyl acetate) minimizes co-elution of brominated byproducts .
- Stability : Store derivatives at –20°C under argon to prevent ring-opening or bromine loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
